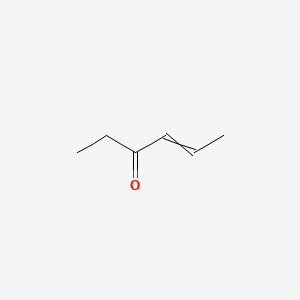

4-HEXEN-3-ONE

Description

Contextualization within Unsaturated Ketone Chemistry

4-Hexen-3-one (B1236432), a member of the α,β-unsaturated ketone class of organic compounds, possesses a molecular structure characterized by a ketone functional group conjugated with a carbon-carbon double bond. This arrangement of delocalized electrons across the O=C–C=C system results in unique chemical reactivity that establishes its importance as a versatile building block in organic synthesis. The key to its utility lies in the electrophilic nature of both the carbonyl carbon and the β-carbon, rendering them susceptible to nucleophilic attack. This dual reactivity allows for a variety of chemical transformations, making α,β-unsaturated ketones like this compound crucial intermediates in the synthesis of a wide array of more complex organic molecules. The conjugated system also influences its physical properties, such as the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum.

The general properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C6H10O |

| Molecular Weight | 98.14 g/mol |

| CAS Number | 2497-21-4 |

| Appearance | Colorless to yellow liquid |

| Odor | Pungent, acrid, metallic, fruity |

| Boiling Point | 135-137 °C |

| Density | 0.858 g/mL at 25 °C |

Data sourced from multiple references. guidechem.comguidechem.comnih.gov

Significance as a Foundation for Advanced Organic Synthesis

The chemical structure of this compound provides a valuable scaffold for advanced organic synthesis, enabling the construction of diverse and complex molecular architectures. nbinno.com Its role as an organic synthesis intermediate is indispensable for chemists aiming to create novel compounds and explore new chemical reactions. nbinno.com The presence of both a reactive double bond and a ketone functional group allows for a range of selective transformations.

One of the primary industrial and laboratory routes for the synthesis of this compound is the catalytic dehydration of 4-hydroxy-3-hexanone. google.com This process involves the removal of a water molecule to form the carbon-carbon double bond in conjugation with the carbonyl group. Catalysts such as WO3/ZrO2-SiO2 or MoO3/ZrO2-SiO2 are employed to facilitate this transformation at elevated temperatures. google.com

The reactivity of this compound is exemplified by several key reaction types that are fundamental to its application in synthesis:

Conjugate Addition (Michael Addition): This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. It involves the 1,4-nucleophilic addition of a Michael donor (nucleophile) to the electron-deficient β-carbon of the conjugated system. makingmolecules.commasterorganicchemistry.com This allows for the introduction of a wide variety of functional groups.

Cycloaddition Reactions: The α,β-unsaturated system in this compound can participate as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings, enabling the rapid construction of complex cyclic structures. libretexts.org

Reduction Reactions: The hydrogenation of α,β-unsaturated ketones like this compound offers pathways to saturated ketones, unsaturated alcohols, or saturated alcohols, depending on the catalyst and reaction conditions. A significant challenge and area of research is achieving chemoselectivity, such as the selective reduction of the carbon-carbon double bond while preserving the carbonyl group, or vice versa.

These fundamental reaction pathways form the basis of derivatization strategies, allowing for the modification of the this compound scaffold for use in fine chemical synthesis, including the production of pharmaceuticals and other specialty chemicals. guidechem.comnbinno.com

Structure

3D Structure

Properties

IUPAC Name |

hex-4-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIGMWODIRUJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047670 | |

| Record name | 4-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2497-21-4 | |

| Record name | 4-Hexen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 4 Hexen 3 One and Its Derivatives

Established Synthetic Pathways for 4-HEXEN-3-ONE (B1236432)

Traditional synthetic routes to this compound often involve oxidation or acid-catalyzed condensation reactions.

Oxidative Routes from Hexenol Precursors (e.g., 4-hexen-3-ol)

One method for synthesizing this compound involves the oxidation of 4-hexen-3-ol. ontosight.ai This transformation converts the alcohol functional group to a ketone, yielding the desired product. The oxidation of related hexenol isomers, such as 1-hexen-3-ol, has also been studied using supported gold, palladium, and gold-palladium catalysts. capes.gov.br While the primary aim is often selective oxidation of either the alcohol or alkene, these reactions can also lead to isomerization and disproportionation products. capes.gov.br

Catalytic Dehydration Strategies for this compound Production

Catalytic dehydration of hydroxylated precursors represents a significant approach for the production of this compound, particularly from 4-hydroxy-3-hexanone. patsnap.compatsnap.comgoogle.com This method addresses challenges associated with lower activity, higher reaction temperatures, and lower space velocity encountered in some prior art methods. patsnap.compatsnap.comgoogle.com

Heterogeneous Catalysis with Mixed Metal Oxides (e.g., WO₃/ZrO₂-SiO₂, MoO₃/ZrO₂-SiO₂ systems)

Heterogeneous catalysts, particularly mixed metal oxides, have demonstrated efficacy in the catalytic dehydration of 4-hydroxy-3-hexanone to this compound. google.com Catalysts such as WO₃/ZrO₂-SiO₂ and MoO₃/ZrO₂-SiO₂ have been investigated for this transformation. google.com These catalysts facilitate the removal of a water molecule from 4-hydroxy-3-hexanone under specific reaction conditions. patsnap.comgoogle.com The molar ratios of the metal components in these mixed oxide catalysts play a crucial role in their performance. For WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂, a molar ratio of W or Mo:Zr:Si in the range of (0.05-0.3):1:(5-50) has been explored. google.com Specific examples include ratios like 0.16:1:24.5 for a WO₃/ZrO₂-SiO₂ catalyst and 0.18:1:11.3 or 0.16:1:27.6 for MoO₃/ZrO₂-SiO₂ catalysts, prepared with varying synthesis parameters like calcination temperature and aging time. google.com The physical properties of the catalyst, such as specific surface area, pore volume, and pore size, are influenced by the preparation method and can impact catalytic activity and selectivity. google.com For instance, a WO₃/ZrO₂-SiO₂ catalyst with a specific surface area of 953.95 m²/gram, a pore volume of 1.08 cm³/gram, and an average pore size of 4.5 nanometers has been reported. google.com Similarly, MoO₃/ZrO₂-SiO₂ catalysts with specific surface areas of approximately 1015.09 m²/gram and pore volumes of 0.85 cm³/gram, with pore sizes around 3.4 nanometers, have been synthesized. google.com

Other solid acid catalysts, such as HZSM-5 zeolite, have also been investigated for the catalytic dehydration of 4-hydroxy-3-hexanone. researchgate.net Studies have shown that HZSM-5 can achieve high conversion of 4-hydroxy-3-hexanone and a notable yield of this compound. researchgate.net

Optimization of Reaction Conditions and Catalyst Activity

Optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound in catalytic dehydration processes. For the catalytic dehydration of 4-hydroxy-3-hexanone using WO₃/ZrO₂-SiO₂ or MoO₃/ZrO₂-SiO₂ catalysts, reaction temperatures typically range from 200 to 450 °C, with a space velocity of 0.5 to 15 hr⁻¹ relative to the mass of 4-hydroxy-3-hexanone liquid. google.com Optimized conditions using mesoporous composite oxide catalysts with large specific surface area and relatively large and regular pore channels have demonstrated high conversion and selectivity. google.com For example, at a reaction temperature of 300 °C and a space velocity of 5 hr⁻¹, a 4-hydroxy-3-hexanone conversion of 99.1% and a this compound selectivity of 96.5% have been achieved. google.com

Catalyst deactivation can occur, and strategies such as increasing the reaction temperature or adding additives to the feed have been explored to mitigate this issue. researchgate.net

Stereoselective and Regioselective Synthetic Approaches

Stereoselective and regioselective synthesis aim to control the spatial arrangement of atoms and the position of functional groups in the product molecule, respectively. While general synthesis methods for this compound are established, achieving high stereoselectivity or regioselectivity can be more complex and often involves specific catalysts or reaction conditions.

The concept of stereoselective synthesis is crucial in organic chemistry, particularly when creating new stereogenic centers. libguides.com Reactions can be designed to preferentially form one stereoisomer over others, influenced by factors such as the catalyst, reagents, or substrate structure. libguides.com

Regioselective synthesis focuses on controlling which of multiple possible positions in a molecule undergoes reaction. This is particularly relevant when dealing with unsymmetrical starting materials or when multiple reactive sites are present.

Research into stereoselective synthesis has involved using trans-4-hexen-3-one as a starting material for the construction of more complex molecules with defined stereochemistry. up.ac.zaup.ac.za For instance, it has been used in synthetic routes involving kinetic enzymatic resolution and asymmetric epoxidation to generate specific stereogenic centers. up.ac.zaup.ac.za These approaches highlight the potential for utilizing this compound in the stereocontrolled synthesis of other compounds. up.ac.zaup.ac.za

While the provided search results discuss regioselective synthesis in the context of other compounds and reactions researchgate.netresearchgate.netrsc.orgacs.org, direct information on regioselective synthetic approaches specifically for controlling the position of the double bond or carbonyl group in the synthesis of this compound within the scope of the provided outline is limited. However, the formation of isomers like 3-methyl-3-penten-2-one (B7765926) alongside this compound in certain condensation reactions underscores the importance of regiocontrol in achieving a desired product profile. google.comresearchgate.net

Here is a data table summarizing some of the catalytic dehydration results:

| Catalyst | Raw Material | Temperature (°C) | Space Velocity (hr⁻¹) | Conversion (%) | Selectivity to this compound (%) | Reference |

| WO₃/ZrO₂-SiO₂ | 4-hydroxy-3-hexanone | 200-450 | 0.5-15 | Not specified | Not specified | google.com |

| MoO₃/ZrO₂-SiO₂ | 4-hydroxy-3-hexanone | 200-450 | 0.5-15 | Not specified | Not specified | google.com |

| Mesoporous Composite Oxide | 4-hydroxy-3-hexanone | 300 | 5 | 99.1 | 96.5 | google.com |

| HZSM-5 zeolite | 4-hydroxy-3-hexanone | Not specified | Not specified | 99.2 | 83.5 | researchgate.net |

Kinetic Enzymatic Resolution Techniques in Chiral Alcohol Precursors

Kinetic enzymatic resolution is a technique used to obtain enantiomerically pure compounds from racemic mixtures. researchgate.net Enzymes, particularly lipases, are commonly employed for the kinetic resolution of racemates through selective acylation of one of the enantiomers of a racemic substrate. researchgate.netnih.gov This process allows for the isolation of the enantiopure alcohol or amine using conventional purification techniques. nih.gov The acyl group transferred to the substrate by the enzyme originates from an acyl donor, added in at least an equimolar amount relative to the substrate. nih.gov

A limitation of traditional kinetic resolution is that a maximum of 50% of the starting material can be utilized, with the other enantiomer typically unreacted. researchgate.net This has led to the development of dynamic kinetic resolution (DKR), which couples the enzymatic resolution with a racemization reaction of the undesired enantiomer, allowing for its in situ conversion to the desired product. researchgate.net Combining lipases with transition metals or other racemizing agents can result in a single enantiomer product. researchgate.net

In the context of synthesizing chiral intermediates, kinetic enzymatic resolution of racemic alcohols obtained from trans-4-hexen-3-one has been identified as a key reaction in the stereoselective synthesis of complex molecules, such as the C(10)–C(20) backbone of fumonisins. up.ac.zaup.ac.za Ruthenium-based catalysts have been successfully combined with lipases for efficient DKR of secondary alcohols, although racemization can be slower for alcohols containing a distant olefin group, like homoallylic alcohols and 5-hexen-2-ol, sometimes requiring increased reaction temperatures. nih.govdiva-portal.org

Asymmetric Epoxidation and Rearrangement Strategies (e.g., Sharpless Asymmetric Epoxidation, Wittig Rearrangements)

Asymmetric epoxidation is a significant transformation in organic synthesis for accessing optically active epoxides, which serve as valuable chiral building blocks. acs.org The Sharpless asymmetric epoxidation, developed by K. Barry Sharpless, is a highly enantioselective reaction that prepares 2,3-epoxyalcohols from primary and secondary allylic alcohols using tert-butyl hydroperoxide as the oxidizing agent and a catalyst derived from titanium tetra(isopropoxide) and diethyl tartrate. wikipedia.orgresearchgate.net This method has been applied in the synthesis of various natural products. wikipedia.org The chirality of the product is often predictable based on the structure of the allylic alcohol and the tartrate used. wikipedia.org While the Sharpless epoxidation is effective for allylic alcohols, alternative methods like the Jacobsen epoxidation address the limitation of requiring an allylic alcohol and tolerate a wider range of functional groups. wikipedia.org

Wittig rearrangements are valuable transformations for the synthesis of homoallylic alcohol derivatives, often proceeding with good yields and high stereoselectivity. researchgate.net The thegoodscentscompany.com-Wittig rearrangement, a type of sigmatropic rearrangement, has been identified as having a pivotal role in generating requisite stereogenic centers in the synthesis of complex molecules, such as the C(10)–C(20) backbone of fumonisins, starting from trans-4-hexen-3-one. up.ac.zaup.ac.za This rearrangement, along with Sharpless asymmetric epoxidation methodology, was crucial in establishing the stereochemistry in this synthetic route. up.ac.zaup.ac.za

Another type, the Current time information in Bangalore, IN.-Wittig rearrangement, can occur in sequential reactions, as seen in the stereoselective synthesis of (2Z,4E)-2,4-pentadien-1-ols from (E)-4-alkoxy-2-butenyl benzoates. nii.ac.jp

Control of Double Bond Isomerism (e.g., E- and Z-isomers)

Control over the stereochemistry of the double bond, specifically the formation of E- and Z-isomers, is a critical aspect of synthesizing this compound and its derivatives. The presence of geometric isomers (cis-/trans or Z/E) in alkenes arises due to the restricted rotation around the carbon-carbon double bond. masterorganicchemistry.com These isomers can have different physical properties, such as boiling points, allowing for their separation. masterorganicchemistry.com

In the synthesis of this compound, the compound exists predominantly in the trans isomer form. However, synthetic routes can yield mixtures of E and Z isomers, and controlling the reaction conditions is essential to favor the desired isomer. For instance, in ruthenium-catalyzed ring-closing olefin metathesis reactions used in the synthesis of certain compounds, the stereoselectivity (E/Z ratio) of the product depends on the structure of the substrates. acs.org The E and Z geometry of a metathesis product is determined at the metallacyclobutane intermediate. acs.org

Specific synthetic strategies aim for stereoselective formation of double bonds. For example, a two-step strategy involving palladium-catalyzed cross-coupling followed by stereoselective reduction has been developed for synthesizing (Z)-hex-3-en-1-yne, where a Zn-Cu system selectively hydrogenates the alkyne to a (Z)-alkene with high stereoselectivity (>98%). While this example is for a different compound, it illustrates the principle of using controlled reduction for Z-selectivity.

In some chlorination reactions of unsymmetrical β-diketones, mixtures of isomers, including Z- and E-isomers of chloro-hexen-ones, can be obtained, with the predominant isomer depending on the specific diketone structure. oup.com This highlights that the starting material structure and reaction conditions significantly influence the resulting double bond isomerism.

Advanced Reaction Chemistry of 4 Hexen 3 One

Conjugate Addition Reactions: Michael Additions

Michael addition is a fundamental carbon-carbon or carbon-heteroatom bond-forming reaction involving the addition of a stabilized nucleophile (Michael donor) to an electron-deficient alkene or alkyne (Michael acceptor). masterorganicchemistry.commdpi.com 4-HEXEN-3-ONE (B1236432) readily participates as a Michael acceptor with various nucleophiles. ljmu.ac.ukrsc.org Hetero-Michael additions, where the nucleophile is a heteroatom like nitrogen or sulfur, are particularly relevant to the chemistry of this compound. mdpi.com

Aza-Michael Additions with Nitrogen Nucleophiles

Aza-Michael addition involves the 1,4-addition of a nitrogen nucleophile (such as an amine or imide) to a Michael acceptor. commonorganicchemistry.comresearchgate.net This reaction is a valuable method for synthesizing β-amino carbonyl compounds and nitrogen-containing heterocycles. researchgate.net The aza-Michael addition to unsaturated ketones like this compound can be challenging due to the lower reactivity of ketones compared to aldehydes towards weak nucleophiles. union.edu

Organocatalysis, particularly using chiral secondary amines like proline, has emerged as an effective strategy for promoting asymmetric aza-Michael additions to unsaturated ketones. researchgate.netunion.edubeilstein-journals.org Proline, a relatively inexpensive chiral secondary amine, has been investigated as a catalyst for the aza-Michael reaction between unsaturated ketones, including this compound, and nitrogen nucleophiles such as phthalimide (B116566). union.edu

Studies have shown that proline can catalyze the aza-Michael addition of phthalimide to this compound under neutral to mildly basic conditions. union.edu This organocatalytic approach offers an environmentally friendly and potentially stereoselective route to the corresponding β-amino ketone adducts. union.edu

The outcome of organocatalytic aza-Michael additions, including those involving this compound, is significantly influenced by the choice of catalyst, co-catalyst (such as organic bases), and solvent. union.edu Research into the proline-catalyzed aza-Michael addition of phthalimide to this compound has explored these factors. union.edu

Proline derivatives and other secondary amines have been screened as catalysts, with proline often demonstrating superior performance in terms of yield and enantioselectivity for aza-Michael additions to ketones. union.edu Organic bases, such as triethylamine, can act as co-catalysts and have been found to influence enantioselectivity. union.edu

The solvent plays a crucial role in both the yield and enantioselectivity of these reactions. union.edu For instance, in the proline-catalyzed reaction between this compound and phthalimide, acetonitrile (B52724) has been found to be effective for achieving high yields, although with lower enantioselectivity. union.edu Ethyl acetate, on the other hand, has shown promise for achieving higher enantioselectivity, albeit with a reduced yield. union.edu The highest reported enantioselectivity in one study for the aza-Michael addition to a ketone using a similar system was 80% ee. union.edu

| Catalyst | Organic Base | Solvent | Yield (%) | Enantioselectivity (% ee) |

| Proline | Triethylamine | Acetonitrile | High | Low |

| Proline | Triethylamine | Ethyl Acetate | Lower | Higher |

Note: Data is illustrative based on general findings for similar reactions and may not represent specific optimized conditions for this compound with phthalimide unless explicitly stated in sources.

Thia-Michael Additions and Reversibility Mechanisms

Thia-Michael addition involves the 1,4-addition of a thiol (R-SH) to an electron-deficient alkene, forming a carbon-sulfur bond. masterorganicchemistry.commdpi.com This reaction is widely used in organic synthesis and materials science. mdpi.com Unlike the traditional carbon-carbon Michael addition, thia-Michael additions are potentially reversible under appropriate conditions. mdpi.com The reversibility of thia-Michael adducts has been demonstrated and can lead to dynamic exchange reactions. mdpi.comresearchgate.net

The mechanism of the thia-Michael addition can proceed via different pathways depending on the catalyst or initiator used. rsc.orgnih.gov

In a nucleophile-initiated thia-Michael addition, a Lewis base, such as a phosphine, attacks the β-carbon of the Michael acceptor (like this compound) to form a zwitterionic intermediate. rsc.orgnih.gov This strongly basic intermediate then deprotonates the thiol, generating a thiolate anion and a protonated nucleophile (e.g., a phosphonium (B103445) ester). rsc.orgnih.gov The thiolate anion, a potent nucleophile, subsequently adds to another molecule of the Michael acceptor. rsc.orgnsf.gov A proton exchange with a new thiol molecule regenerates the thiolate, propagating the reaction. nih.gov In this pathway, the initial nucleophile acts as an initiator, facilitating the formation of the reactive thiolate species. nih.gov

In the base-catalyzed thia-Michael mechanism, a Brønsted base directly deprotonates the thiol to generate the thiolate anion in a single step through an acid-base reaction. rsc.orgnih.gov This thiolate anion then attacks the β-carbon of the Michael acceptor, forming a negatively charged addition product (an enolate). rsc.orgnih.gov Finally, a proton exchange occurs between this intermediate and either a new thiol molecule or the protonated base, yielding the neutral thioether Michael adduct and regenerating the thiolate or the base, respectively. rsc.orgnih.gov

While both pathways lead to the formation of the thiolate anion and subsequent addition, the nucleophile-initiated pathway can sometimes proceed faster and require lower catalyst loadings compared to the base-catalyzed pathway, as the protonated base in the latter can negatively impact the rate of new thiolate formation. rsc.orgnih.gov

Substituent Effects on Michael Acceptor Reactivity

The reactivity of α,β-unsaturated carbonyl compounds like this compound as Michael acceptors is influenced by the nature and position of substituents on the alkene. The Michael reaction involves the 1,4-conjugate addition of a nucleophile to the electron-poor double bond activated by the conjugated electron-withdrawing group (in this case, the ketone). nih.govthegoodscentscompany.com

Research into Michael addition reactions has shown that the electron-withdrawing capacity of the group conjugated to the double bond significantly impacts reactivity. cenmed.comnih.gov Additionally, substituents at the alpha (α) and beta (β) positions of the carbon-carbon double bond can influence the reaction rate through inductive and steric effects. nih.govthegoodscentscompany.comcenmed.com Increased steric hindrance from substituents at these positions generally leads to a decrease in the reaction rate. nih.govthegoodscentscompany.comcenmed.com

This compound has been utilized as a vinyl compound in studies of thiol-Michael reactions. thegoodscentscompany.comnih.gov In base-catalyzed thiol-Michael reactions, the activation energy of the vinyl compound, such as this compound, plays a crucial role in determining the reaction kinetics. nih.gov

Cycloaddition Reactions: Diels-Alder Chemistry

The Diels-Alder reaction is a powerful [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring. citeab.comthegoodscentscompany.comereztech.comfishersci.fi this compound functions as a dienophile in this type of pericyclic reaction. fishersci.benih.govchem960.com The reactivity of the dienophile is generally enhanced by the presence of electron-withdrawing groups, which lower the energy of its lowest unoccupied molecular orbital (LUMO), facilitating interaction with the highest occupied molecular orbital (HOMO) of the diene. citeab.comereztech.comfishersci.finih.gov

Historically, simple acyclic ketone dienophiles, including this compound, presented challenges in asymmetric catalytic Diels-Alder reactions. nih.gov This was partly attributed to the similar steric and electronic environments of the lone pairs on the ketone oxygen, which can lead to nonselective coordination with Lewis acids. nih.gov

Reactivity of this compound as a Dienophile

This compound's structure, with the electron-withdrawing ketone conjugated to the alkene, makes it a competent dienophile in Diels-Alder reactions. fishersci.benih.govchem960.com Its reactivity is influenced by the electronic nature of the diene partner and the reaction conditions. Studies involving the Diels-Alder reaction of cyclopentadiene (B3395910) with this compound have been reported, particularly in the context of developing asymmetric catalytic methods. fishersci.benih.govchem960.com

Enantioselective Catalytic Diels-Alder Reactions with Chiral Organocatalysts (e.g., Chiral Imidazolidinones)

The development of enantioselective catalytic Diels-Alder reactions with simple ketone dienophiles like this compound has been a significant area of research. Chiral organocatalysts, particularly chiral imidazolidinones, have emerged as effective catalysts for this transformation. fishersci.benih.govchem960.com

Early investigations with certain chiral imidazolidinone catalysts were not successful for the Diels-Alder reaction between this compound and cyclopentadiene, resulting in low yields and no enantioselectivity. fishersci.benih.govchem960.com This was potentially due to difficulties in forming a tetrasubstituted iminium ion intermediate with sterically demanding catalysts. chem960.com

However, the design of new chiral imidazolidinone catalysts led to improved results. Catalysts featuring a benzyl (B1604629) group or a 5-methyl-2-furyl group at the C2 position of the imidazolidinone ring demonstrated enhanced reaction rates and induced moderate to good enantioselectivity in the reaction of this compound with cyclopentadiene. fishersci.benih.govchem960.com The 2-(5-methylfuryl) imidazolidinone catalyst, in particular, has been reported to provide exceptional levels of enantioselectivity and diastereoselectivity in this cycloaddition. chem960.com

Research findings on the effect of different imidazolidinone catalysts on the Diels-Alder reaction of this compound and cyclopentadiene highlight the importance of catalyst architecture for achieving high enantiocontrol. A summary of representative results from such studies is presented in the table below.

| Entry | Catalyst R1 | Catalyst R2 (R3) | % Yield | endo:exo | % ee | Citation |

| 1 | Bn | Me (Me) | <30 | - | 0 | fishersci.benih.govchem960.com |

| 2 | Bn | t-Bu (H) | <30 | - | 0 | fishersci.benih.govchem960.com |

| 3 | Ph | Ph (H) | 88 | 21:1 | 47 | fishersci.benih.gov |

| 4 | Bn | Ph (H) | 83 | 23:1 | 82 | fishersci.benih.gov |

| 5 | Bn | 5-Me-furyl (H) | 89 | 25:1 | 90 | fishersci.benih.gov |

Diastereoselective Control in Photoenolization/Diels-Alder Reactions

Photoenolization/Diels-Alder (PEDA) reactions involve the photochemical generation of a reactive diene (a photoenol) which then undergoes a thermal Diels-Alder reaction with a dienophile. nih.gov While the general concept of PEDA reactions and their stereocontrol has been explored, specific detailed research findings on the diastereoselective control achieved with this compound as the dienophile in PEDA reactions are not extensively detailed in the provided search snippets. The literature indicates that PEDA reactions can be promoted by Lewis acids and chiral ligands to influence stereoselectivity and diastereoselectivity. nih.gov For instance, Ti(Oi-Pr)4 has been shown to promote PEDA reactions of enones, leading to the stereoselective construction of polycyclic rings. The diastereoselectivity in PEDA reactions can also be influenced by the structure of the dienophile and the catalyst used. nih.gov

Mechanistic Insights into Pericyclic Pathways

The Diels-Alder reaction, including those involving this compound as a dienophile, proceeds through a pericyclic mechanism. citeab.comthegoodscentscompany.comfishersci.fi This is a concerted process where bond breaking and bond formation occur simultaneously through a cyclic transition state. thegoodscentscompany.com The reaction is classified as a [4+2] cycloaddition, referring to the four pi electrons of the diene and the two pi electrons of the dienophile participating in the formation of two new sigma bonds and one new pi bond in the cyclohexene product. thegoodscentscompany.comfishersci.fi

Frontier molecular orbital (FMO) theory provides a framework for understanding the mechanism and reactivity of Diels-Alder reactions. citeab.comnih.gov The primary interaction is typically between the HOMO of the diene and the LUMO of the dienophile. citeab.com

Theoretical studies, often employing density functional theory (DFT), have been conducted to gain deeper mechanistic insights into the Diels-Alder reactions involving this compound catalyzed by chiral imidazolidinones. fishersci.be These computational studies have investigated the transition structures and potential energy profiles of the cycloaddition. fishersci.be The analysis of calculated transition structures for the reaction of cyclopentadiene with this compound catalyzed by chiral imidazolidinones suggests a concerted but asynchronous mechanism, characterized by differences in the lengths of the two forming carbon-carbon bonds in the transition state. These theoretical investigations help to rationalize the observed stereoselectivities and reaction rates in these organocatalytic transformations. fishersci.be

Computational Chemistry and Mechanistic Elucidation of 4 Hexen 3 One Reactions

Density Functional Theory (DFT) Studies of Electronic Structure and Conformation

DFT is a widely used computational method for investigating the electronic structure and geometries of molecules. Studies utilizing DFT on α,β-unsaturated ketones, such as 4-hexen-3-one (B1236432), aim to understand their ground state properties and how these properties influence reactivity. The conjugated system involving the carbonyl group and the double bond in this compound is a key feature influencing its electronic distribution and making it susceptible to nucleophilic attack, particularly in conjugate addition reactions.

Conformational analysis using DFT helps to identify the most stable spatial arrangements of the atoms in this compound. For enones, the orientation around the single bond connecting the carbonyl group and the alkene (s-cis or s-trans) is crucial and affects their reactivity in cycloaddition reactions like the Diels-Alder reaction. nih.govacs.org Computational studies have shown that for this compound, the s-cis conformer can be more stable than the s-trans isomer by a small energy difference in the gas phase. nih.gov Understanding these conformational preferences is essential for accurately modeling reaction pathways and predicting outcomes.

Theoretical Modeling of Reaction Pathways and Transition States

Theoretical modeling, often employing DFT, is instrumental in mapping out the energy profiles of chemical reactions involving this compound, identifying transition states, and calculating activation energies. This provides insights into reaction mechanisms and kinetics. copernicus.orgrsc.org Studies have explored the reaction pathways of this compound with various species, such as chlorine atoms in gas phase reactions. copernicus.org

Transition state calculations allow researchers to determine the energy barrier that must be overcome for a reaction to occur. By comparing the energies of different possible transition states, the most favorable reaction pathway can be identified. This is particularly valuable for complex reactions where multiple outcomes are possible.

Prediction of Stereoselectivity and Enantioselectivity

Computational chemistry is a powerful tool for predicting the stereochemical outcome of reactions involving chiral catalysts or prochiral reactants like this compound. acs.org In reactions such as asymmetric Diels-Alder cycloadditions or conjugate additions, the formation of new stereocenters can lead to different stereoisomers (diastereomers and enantiomers). nih.govacs.org

Theoretical modeling helps to understand the factors that govern stereoselectivity, such as steric interactions and electronic effects in the transition state. acs.org By calculating the energies of transition states leading to different stereoisomers, computational studies can predict the favored product and the degree of stereoselectivity (e.g., enantiomeric excess, ee). nih.govacs.org For instance, studies on the Diels-Alder reaction of this compound with cyclopentadiene (B3395910) catalyzed by chiral imidazolidinones have used computational methods to rationalize and predict enantioselectivities based on the stability of different iminium ion conformers and transition states. nih.govacs.orgprinceton.edu

Elucidation of Catalyst-Substrate Interactions

Understanding how catalysts interact with substrates at the molecular level is crucial for designing more efficient and selective catalytic reactions. Computational studies provide detailed insights into these interactions, including non-covalent forces like hydrogen bonding and π-π stacking, as well as covalent interactions. researchgate.net

In the context of this compound reactions, computational methods have been used to study the interactions between the enone substrate and various catalysts, such as chiral amines or Lewis acids, in reactions like Diels-Alder additions. nih.govacs.orgprinceton.edu These studies can reveal how the catalyst activates the substrate, controls the approach of the reacting species, and influences the geometry of the transition state, ultimately dictating the reaction's rate and stereoselectivity. acs.org For example, computational analysis of iminium complexes formed from this compound and chiral imidazolidinone catalysts has helped explain the observed differences in reaction rates and enantioselectivities with different catalyst structures. acs.orgprinceton.edu

In Silico Profiling for Reactivity Prediction in Conjugate Additions

In silico profiling involves using computational methods to predict the reactivity of compounds in specific reaction types. For this compound, its reactivity in conjugate additions (Michael additions) is of particular interest due to the electrophilic nature of the β-carbon in the α,β-unsaturated ketone system.

Computational models can predict the susceptibility of the β-carbon to nucleophilic attack based on parameters derived from electronic structure calculations, such as partial charges, frontier molecular orbital energies (HOMO and LUMO), and electrophilicity indices. researchgate.netresearchgate.net These predictions can be correlated with experimental reactivity data to develop predictive models. researchgate.netresearchgate.net Such in silico profiling can be valuable for screening potential reactants, designing new synthetic routes, and understanding the factors that influence the rate and outcome of conjugate addition reactions involving this compound and similar enones. researchgate.netresearchgate.net Studies have shown that computational methods can accurately predict the kinetic rate constants for the reaction of α,β-unsaturated carbonyl compounds, including ketones, with nucleophiles like glutathione. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5365811 |

| Cyclopentadiene | 8015 |

| Glutathione | 124883 |

| Methane thiol | 878 |

Computational Data Example: Relative Energies of this compound Conformers

Based on theoretical studies of this compound in the gas phase nih.gov:

| Conformer | Relative Energy (kcal/mol) |

| s-cis | 0.0 |

| s-trans | 1.1 |

Analytical and Spectroscopic Characterization Techniques for 4 Hexen 3 One

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are valuable tools for identifying the functional groups present in 4-HEXEN-3-ONE (B1236432), particularly the characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretches.

For α,β-unsaturated ketones like this compound, the conjugation between the C=O and C=C bonds affects their respective stretching frequencies compared to isolated functional groups. The carbonyl stretch typically appears in the range of 1660-1700 cm⁻¹, which is lower than that of saturated ketones (around 1715 cm⁻¹) due to resonance effects. pressbooks.pub The C=C stretching vibration is also influenced by conjugation and is often observed in the 1600-1680 cm⁻¹ range.

Spectra for this compound have been recorded using techniques such as FTIR (Fourier-Transform Infrared) in liquid film or neat forms, as well as vapor phase IR. nih.govnih.govguidechem.comspectrabase.comchemicalbook.com Raman spectra of the liquid phase have also been reported. nih.govguidechem.com Analysis of these spectra allows for the identification of key absorption bands corresponding to the enone functional group and other molecular vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of this compound by providing information about the hydrogen and carbon atom environments and their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides insights into the different types of protons in the molecule, their relative numbers, and their coupling interactions with neighboring protons. The ¹H NMR spectrum of trans-4-hexen-3-one exhibits distinct signals corresponding to the protons on the ethyl group, the vinylic protons across the double bond, and the methyl group protons. Analysis of the chemical shifts, integration of peak areas, and splitting patterns (multiplicity) allows for the assignment of each signal to a specific set of protons in the molecule. For example, the vinylic protons are expected to appear in the downfield region due to the deshielding effect of the double bond and the carbonyl group. chegg.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbon signals are particularly sensitive to the electronic environment of each carbon atom. The carbonyl carbon in α,β-unsaturated ketones typically resonates in the range of 190-215 ppm. pressbooks.pub Vinylic carbons also show characteristic shifts. By examining the number of signals and their chemical shifts, the presence of different carbon environments in this compound can be confirmed. ¹³C NMR spectra of this compound have been recorded, often in deuterated solvents like CDCl₃. guidechem.comchemicalbook.comresearchgate.net

Two-Dimensional NMR Techniques for Spectral Assignment

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the complex signals in ¹H and ¹³C NMR spectra and for establishing connectivity between atoms. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are commonly used for this purpose. e-bookshelf.deiranchembook.irresearchgate.net

COSY reveals correlations between coupled protons, helping to build chains of connected protons within the molecule.

HSQC correlates protons with the carbons to which they are directly attached, aiding in the assignment of ¹³C signals based on known ¹H assignments.

HMBC shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity across the molecule, including through the carbonyl group and the double bond.

These 2D NMR methods enable comprehensive spectral assignment and confirmation of the proposed structure of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is used to determine the molecular weight of this compound and to obtain information about its fragmentation patterns, which can help confirm its structure. Electron ionization (EI) MS is a common technique for volatile organic compounds. nist.gov

The mass spectrum of this compound (molecular formula C₆H₁₀O) is expected to show a molecular ion peak at m/z 98. guidechem.comchemicalbook.comnist.govuni.lu Fragmentation of ketones under EI conditions often involves α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. pressbooks.pubmsu.edulibretexts.org

For this compound, potential α-cleavage fragments could result from the cleavage of the bond between the carbonyl carbon and either the ethyl group or the vinylic carbon. McLafferty rearrangement, which requires a hydrogen atom gamma to the carbonyl group, is also a possible fragmentation pathway for enones. The specific m/z values of the fragment ions observed in the mass spectrum provide valuable structural information.

Applications in Quantitative Analysis

Spectroscopic techniques, particularly FTIR, can be applied for the quantitative analysis of this compound, such as monitoring its presence or changes in concentration in various matrices. For instance, FTIR analysis has been used to obtain oxidation reference spectra to monitor the oxidation of edible oils, where this compound or similar α,β-unsaturated carbonyl compounds might be present as oxidation products or used as reference standards. scbt.com The characteristic absorption bands of the carbonyl group and the double bond in the IR spectrum allow for the quantitative determination of this compound using calibration curves.

| Technique | Information Provided | Key Spectral Features for this compound |

| IR Spectroscopy | Functional group identification | C=O stretch (~1660-1700 cm⁻¹), C=C stretch (~1600-1680 cm⁻¹) |

| Raman Spectroscopy | Functional group identification | Vibrational modes, often complementary to IR |

| ¹H NMR | Proton environments, relative numbers, coupling | Chemical shifts, integration, multiplicity |

| ¹³C NMR | Carbon environments | Chemical shifts (especially carbonyl and vinylic carbons) |

| 2D NMR | Connectivity (H-H, C-H, long-range C-H) | Cross-peaks in COSY, HSQC, HMBC spectra |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak (m/z 98), fragment ions (e.g., from α-cleavage, McLafferty rearrangement) |

| FTIR (Quantitative) | Concentration determination in suitable matrices | Absorbance intensity of characteristic functional group bands |

Research Applications of 4 Hexen 3 One As a Key Organic Intermediate

Role in the Synthesis of Complex Molecules and Natural Product Analogs

The reactive nature of 4-Hexen-3-one (B1236432) makes it a useful building block for synthesizing intricate organic compounds and molecules found in nature or their structural variants. ontosight.aichemimpex.comgithub.comchemimpex.com Its α,β-unsaturated carbonyl structure allows it to participate in various reactions crucial for constructing complex carbon frameworks. ontosight.ai

Building Block for Polyketide and Related Biosynthetic Pathways (e.g., Fumonisin Backbone Synthesis)

Polyketides are a large class of natural products synthesized through the iterative condensation of acetyl-CoA or propionyl-CoA extender units, often involving polyketide synthases (PKSs). nih.govresearchgate.net The structural features of this compound, particularly its carbon chain length and functional groups, make it relevant to the study and synthesis of compounds derived from polyketide or related biosynthetic routes.

Research into the synthesis of the fumonisins, a family of mycotoxins with a complex polyketide-like backbone, has identified trans-4-hexen-3-one as a potential starting material for constructing a key portion of their structure. up.ac.zaup.ac.zaup.ac.za Specifically, in retrosynthetic analyses of the C11-C20 unit of fumonisins, trans-4-hexen-3-one has been proposed as a precursor to the (3S,4R,5R)-5-methylnonane-1,3,4-triol building block. up.ac.zaup.ac.zaup.ac.za This highlights its potential in assembling complex carbon chains with defined stereochemistry, a common challenge in natural product synthesis. up.ac.zaup.ac.za

Furthermore, studies on the biosynthesis of volatile compounds in certain arthropods, which can be regarded as polyketide-derived, have revealed the presence of compounds structurally related to this compound, such as E-4-methyl-4-hexen-3-one. researchgate.netpnas.org This suggests potential biosynthetic connections and reinforces the relevance of the hexenone (B8787527) scaffold in naturally occurring compounds.

Contributions to Pharmaceutical and Agrochemical Synthesis

This compound and its derivatives are explored as intermediates in the synthesis of compounds with potential applications in the pharmaceutical and agrochemical industries. ontosight.aichemimpex.comgithub.comontosight.aichemimpex.com Its reactivity allows for the introduction of various functional groups and the construction of carbon skeletons present in biologically active molecules. ontosight.ai

Compounds structurally similar to this compound have shown potential biological activities, including antimicrobial, anti-inflammatory, and even anticancer properties. ontosight.aiontosight.aiontosight.ai This has led to interest in utilizing the hexenone core as a starting point for synthesizing novel therapeutic or agrochemical agents. ontosight.aichemimpex.comontosight.aichemimpex.com For instance, research has investigated the antibacterial properties of this compound against Helicobacter pylori and Mycobacterium tuberculosis, suggesting its potential in developing alternative treatments for infectious diseases. medchemexpress.comsigmaaldrich.com While these studies focus on the biological activity of this compound itself or closely related structures, they underscore the relevance of this chemical class in the search for new pharmaceutical and agrochemical leads.

In agrochemical synthesis, this compound can serve as an intermediate in the production of pesticides or herbicides. ontosight.ai Its ability to undergo various chemical transformations makes it suitable for building the active components of such products. ontosight.ai Additionally, certain volatile organic compounds, including this compound, have been investigated for their effect on mycotoxin biosynthesis in fungi relevant to agriculture, such as Fusarium verticillioides. mdpi.comresearchgate.netresearchgate.netresearchgate.net Research indicates that this compound can reduce fumonisin B1 biosynthesis, demonstrating a potential indirect contribution to agrochemical strategies by mitigating the production of harmful toxins in crops. mdpi.comresearchgate.netresearchgate.net Specifically, this compound showed significant inhibition (82%) of fumonisin B1 biosynthesis in F. verticillioides compared to a control in one study. mdpi.comresearchgate.netresearchgate.net

Development in Materials Science for Polymer and Advanced Material Synthesis

The presence of both a carbonyl group and a double bond in this compound provides sites for polymerization and other reactions relevant to materials science. ontosight.aiontosight.ai This makes it a potential monomer or intermediate in the synthesis of polymers and advanced materials with tailored properties. ontosight.aiontosight.ai

While specific detailed research findings on the direct incorporation of this compound into polymers or advanced materials were not extensively detailed in the search results, the general chemical properties of α,β-unsaturated ketones suggest their utility in this field. Compounds containing similar functional groups are known to participate in Michael addition reactions and other polymerization mechanisms, which are fundamental in polymer synthesis. researchgate.net The potential applications could include the creation of materials with unique optical or electrical properties, or the development of dynamic covalent networks through reversible reactions like the Thia-Michael addition, where this compound has been used in studies as a Michael acceptor. ontosight.airesearchgate.net The versatility of this compound as a reactive building block positions it as a compound of interest for further exploration in the development of novel materials.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 5365811 |

| Fumonisin B1 | 62314, 2733487, 16760030 |

| 4-hydroxy-3-hexanone | Not found directly, but related to synthesis of this compound google.com |

| (3S,4R,5R)-5-methylnonane-1,3,4-triol | Not found directly, intermediate in fumonisin synthesis up.ac.zaup.ac.zaup.ac.za |

| E-4-methyl-4-hexen-3-one | Not found directly, related natural product pnas.org |

Environmental Atmospheric Chemistry and Biotransformation of 4 Hexen 3 One

Atmospheric Degradation Pathways

Volatile organic compounds (VOCs) like 4-HEXEN-3-ONE (B1236432) undergo atmospheric oxidation, leading to the formation of various oxygenated organic compounds. acs.org The primary atmospheric removal processes for unsaturated ketones include reactions with hydroxyl radicals (OH), chlorine atoms (Cl), and ozone (O₃). nih.govconicet.gov.ar

Reaction Kinetics with Hydroxyl Radicals (OH)

The reaction with hydroxyl radicals is a significant atmospheric sink for this compound, particularly during the daytime. conicet.gov.arnih.gov This reaction primarily involves the addition of the OH radical to the double bond.

Kinetic studies have investigated the reaction of OH radicals with this compound over various temperature ranges. At 298 ± 2 K and atmospheric pressure, the rate coefficient for the reaction of OH with this compound has been determined using relative kinetic techniques. One study reported a rate coefficient of (9.04 ± 2.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.govconicet.gov.arebi.ac.ukconicet.gov.ar A more recent study using pulsed laser photolysis – laser-induced fluorescence technique over 263–358 K and 26–30 Torr reported a rate coefficient of (8.45 ± 0.13) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. acs.orgnih.govacs.org

The temperature-dependent rate coefficients can be expressed using the Arrhenius equation. For the reaction of this compound (referred to as E1PK) with OH radicals, the temperature-dependent rate coefficient over 263–358 K was expressed as kE1PK+OHT=(263–358)K = (1.16 ± 0.81) × 10⁻¹² exp{-(-1241 ± 212)/T} cm³ molecule⁻¹ s⁻¹. acs.orgnih.govacs.org

Based on kinetic measurements, the tropospheric lifetime of this compound with respect to its reaction with hydroxyl radicals is estimated to be approximately 2 to 3 hours nih.govconicet.gov.arconicet.gov.ar or around 2 days acs.orgnih.govacs.org. This indicates that this compound is likely to be rapidly removed in the vicinity of its emission sources through reaction with OH radicals. nih.govresearchgate.net

Here is a table summarizing the rate coefficients for the reaction of OH radicals with this compound at 298 K:

| Oxidant | Temperature (K) | Pressure (Torr) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH | 298 ± 2 | Atmospheric | (9.04 ± 2.12) × 10⁻¹¹ | nih.govconicet.gov.arebi.ac.ukconicet.gov.ar |

| OH | 298 | 26–30 | (8.45 ± 0.13) × 10⁻¹¹ | acs.orgnih.govacs.org |

A correlation has been observed between the reactivity of unsaturated ketones toward OH radicals and their Highest Occupied Molecular Orbital (HOMO) energies. nih.govconicet.gov.arconicet.gov.arresearchgate.net This correlation suggests that the electron-donating character of the molecule, as reflected by its HOMO energy, influences the rate of the electrophilic addition of the OH radical to the double bond. Similar correlations have been presented for the reactivity of unsaturated alcohols toward OH radicals and their HOMO energies. conicet.gov.arresearchgate.net The unsaturation conjugated with the carbonyl group in this compound is attributed to its greater reactivity compared to saturated ketones like hexan-3-one. acs.org

Reactions with Chlorine Atoms (Cl)

Reactions with chlorine atoms can also contribute to the atmospheric degradation of unsaturated ketones, and under certain circumstances, this pathway can be significant. conicet.gov.ar Rate coefficients for the reaction of chlorine atoms with this compound have been determined. At 298 ± 2 K and atmospheric pressure, the rate coefficient for the reaction of Cl with this compound was found to be (3.00 ± 0.58) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹. nih.govconicet.gov.arebi.ac.ukconicet.gov.arresearchgate.net Temperature-dependent rate coefficients for the gas phase reactions of Cl atoms with this compound have also been measured over the temperature range of 298–363 K. researchgate.net

Here is a table summarizing the rate coefficients for the reaction of Cl atoms with this compound at 298 K:

| Oxidant | Temperature (K) | Pressure (Torr) | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| Cl | 298 ± 2 | Atmospheric | (3.00 ± 0.58) × 10⁻¹⁰ | nih.govconicet.gov.arebi.ac.ukconicet.gov.arresearchgate.net |

Ozonolysis Studies and Product Formation (e.g., Aldehydes, Alpha-Dicarbonyls)

Reaction with ozone is another important atmospheric removal process for alkenes and unsaturated ketones. copernicus.orgresearchgate.net Ozonolysis of unsaturated compounds leads to the formation of oxygenated products, which can increase the oxidizing ability of the atmosphere. researchgate.net

Studies on the ozonolysis of this compound have identified primary carbonyl products. Grosjean and Grosjean (1999) measured the primary carbonyl yields from the ozonolysis of this compound to be acetaldehyde (B116499) (CH₃CHO) with a yield of 0.51 ± 0.01 and 2-oxobutanal (CH₃CH₂C(O)CHO), an alpha-dicarbonyl, with a yield of 0.56 ± 0.02. copernicus.orgresearchgate.net The products of ozonolysis are mainly aldehydes, which significantly influence the formation of secondary organic aerosols (SOA) and thus play an important role in the atmosphere. nih.govebi.ac.uk

The atmospheric lifetime for this compound reacted with ozone was estimated to be around 6.9 hours. nih.govebi.ac.uk

Natural Occurrence and Biosynthetic Context

This compound is a naturally occurring volatile organic compound (VOC). It has been reported to occur in various natural sources, including strawberry fruit, essential oil of Ruta graveolens, and leaves of Holigarna grahamii. sigmaaldrich.com It is also found in plants like Citrus aurantifolia (key lime) and potato-onion, where it functions as a VOC involved in interspecies interactions. this compound is also recognized as a plant metabolite and a human metabolite. ebi.ac.uknih.govflybase.org

The biosynthesis of this compound in these natural sources is part of their metabolic pathways, although the specific enzymatic steps may vary depending on the organism. Its presence as a volatile compound suggests a potential role in signaling or defense mechanisms in plants.

Occurrence in Plant Metabolites and Food Systems

This compound occurs naturally in various plant species and has been identified in several food systems. It is found in plants such as Citrus aurantifolia (key lime) and potato-onion, where it functions as a volatile organic compound involved in interspecies interactions. thegoodscentscompany.com The compound is also reported to be present in strawberry fruit, the essential oil of Ruta graveolens, and the leaves of Holigarna grahamii. flybase.orgfishersci.no

In food systems, this compound has been detected, although not always quantified, in a variety of items. These include sweet oranges (Citrus sinensis), black radishes (Raphanus sativus var. niger), lentils (Lens culinaris), Japanese chestnuts (Castanea crenata), and savoy cabbages (Brassica oleracea var. sabauda). fishersci.pt Its presence has also been noted in pepper (C. baccatum), tea leaf willows, turmerics, and certain soy products. fishersci.at Additionally, it has been identified in cooked chicken. fishersci.dk this compound is recognized as a plant metabolite and has also been reported as a human metabolite. fishersci.nonih.gov Its characteristic fruity and green aroma contributes to its use as a flavoring agent in food and beverages. fishersci.at

Involvement in Metabolic Pathways for Aroma Compound Formation

This compound is known for its contribution to aroma, particularly its fruity and green notes, which leads to its application as a flavoring agent and in the perfume industry. fishersci.nofishersci.at Its function in imparting aroma involves interaction with olfactory or taste receptors. fishersci.at While its presence and sensory properties are established, detailed metabolic pathways specifically outlining the formation of aroma compounds with this compound as a direct intermediate or precursor are not explicitly delineated in the provided search results. However, its natural occurrence in various aromatic plants and foods suggests its integration into broader plant metabolic processes, potentially related to the biosynthesis of volatile compounds. thegoodscentscompany.comflybase.orgfishersci.nonih.gov It is considered a volatile organic compound involved in plant interactions and contributes to the biosynthesis of secondary metabolites that enhance plant defense mechanisms. thegoodscentscompany.com

Enzyme Inhibition Studies

Research has demonstrated that this compound possesses enzyme inhibitory activities, with a notable focus on its effects on urease. thegoodscentscompany.comfishersci.cafishersci.figuidetopharmacology.orgsigmaaldrich.comfishersci.ptciteab.com

Urease Inhibition Activities (e.g., against H. pylori urease)

A significant area of study for this compound is its ability to inhibit urease, particularly the urease enzyme produced by Helicobacter pylori. thegoodscentscompany.comfishersci.cafishersci.figuidetopharmacology.orgsigmaaldrich.comfishersci.ptciteab.com H. pylori is a bacterium that colonizes the stomach and relies on urease activity to survive the highly acidic environment by hydrolyzing urea (B33335) into ammonia (B1221849) and carbon dioxide, thereby neutralizing stomach acid. thegoodscentscompany.comthegoodscentscompany.com Inhibition of this enzyme is considered a potential strategy for the eradication of H. pylori. thegoodscentscompany.com

Studies have shown that this compound inhibits the growth of H. pylori strains, including those resistant to multiple drugs. thegoodscentscompany.comfishersci.cafishersci.figuidetopharmacology.orgsigmaaldrich.comfishersci.ptciteab.com This inhibitory effect on bacterial growth is attributed to the attenuation of urease activity. thegoodscentscompany.comfishersci.cafishersci.figuidetopharmacology.orgsigmaaldrich.comfishersci.ptciteab.com The inhibition of urease activity by this compound has been shown to be dose-dependent in both standard and triple drug resistant H. pylori strains. fishersci.figuidetopharmacology.orgfishersci.pt One study reported 37.11% residual urease activity at a concentration of 10 µg/mL of this compound. dsmz.de This highlights this compound as a compound with potential in combating H. pylori infections by targeting a crucial enzyme for the bacterium's survival. thegoodscentscompany.comthegoodscentscompany.com

Future Perspectives and Emerging Research Directions in 4 Hexen 3 One Chemistry

Development of Novel Green Synthetic Methodologies

The chemical industry is increasingly shifting towards sustainable and environmentally friendly manufacturing processes, a trend that directly impacts the production of aroma chemicals like 4-hexen-3-one (B1236432). datainsightsmarket.com The development of "green" synthetic methodologies aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net Future research in this area will likely focus on several key strategies to make the synthesis of this compound more eco-friendly.

Key green chemistry principles applicable to this compound synthesis include:

Alternative Energy Sources: Replacing conventional heating with methods like microwave or ultrasound irradiation can lead to shorter reaction times, higher yields, and reduced energy consumption. researchgate.net

Benign Catalysts: The use of naturally available and non-toxic catalysts, such as fruit juices (e.g., lemon juice), is being explored for various organic syntheses. researchgate.net This approach could offer a cost-effective and environmentally friendly alternative to traditional catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Multicomponent reactions are particularly effective in this regard, as they can reduce the number of separation and purification steps required. researchgate.net

Renewable Feedstocks: Investigating pathways to synthesize this compound from renewable biomass sources instead of petroleum-based starting materials is a long-term goal for sustainable production.

| Parameter | Conventional Synthesis | Potential Green Synthesis |

|---|---|---|

| Energy Source | Conventional Heating (e.g., oil bath) | Microwave, Ultrasound |

| Catalysts | Often based on heavy metals or strong acids/bases | Biocatalysts, Natural Acids (e.g., citric acid), Organocatalysts |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Supercritical CO2, Bio-solvents |

| Efficiency | Multiple steps, potential for by-product formation | Fewer steps (e.g., multicomponent reactions), higher atom economy |

Exploration of New Catalytic Systems for Asymmetric Transformations

The creation of chiral compounds—molecules that are non-superimposable mirror images of each other—is crucial in fields like pharmaceuticals and agrochemicals. mdpi.com While this compound itself is not chiral, it can be used as a starting material (a prochiral substrate) to create more complex chiral molecules. Asymmetric catalysis, the synthesis of predominantly one mirror image of a chiral product, is a powerful tool for this purpose.

Future research will focus on developing novel catalytic systems to control the stereochemical outcome of reactions involving this compound. This involves two main areas:

Transition Metal Catalysis: The design of new metal-ligand complexes that can efficiently catalyze reactions like asymmetric additions to the double bond or the carbonyl group of this compound. This allows for the construction of chiral centers with high precision. researchgate.net

Organocatalysis: The use of small, metal-free organic molecules as catalysts has become an efficient and sustainable alternative to metal-based systems. mdpi.com Exploring organocatalysts for transformations of this compound could lead to new, enantioselective reactions for creating valuable chiral building blocks. mdpi.com

| Catalytic System | Description | Potential Application for this compound |

|---|---|---|

| Chiral Transition Metal Complexes | Complexes of metals like Palladium, Rhodium, or Iridium with chiral ligands. | Asymmetric hydrogenation, conjugate additions, cycloadditions. |

| Organocatalysis | Metal-free small organic molecules (e.g., proline, thioureas). mdpi.com | Asymmetric Michael additions, aldol (B89426) reactions, epoxidations. |

| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | Enantioselective reduction of the ketone or double bond. |

Advanced Mechanistic Investigations via Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is essential for optimizing existing synthetic methods and designing new, more efficient ones. The synergy between experimental studies and computational chemistry provides a powerful platform for elucidating complex reaction pathways. scispace.com

For reactions involving this compound, future research will increasingly rely on this combined approach.

Experimental Techniques: Advanced spectroscopic methods (e.g., in-situ NMR, IR) and kinetic studies can provide real-time information about the formation of intermediates and transition states.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction energy profiles, visualize transition state structures, and predict the effect of different catalysts or reaction conditions. This can help explain observed reactivity and stereoselectivity. mdpi.com

By combining these approaches, researchers can gain a detailed picture of how reactions proceed at the molecular level, leading to the rational design of improved synthetic processes for this compound and its derivatives. scispace.com

Diversification of Synthetic Applications in Complex Molecular Scaffolds

While this compound is primarily known for its use as a flavor and fragrance agent, its chemical structure—an α,β-unsaturated ketone—makes it a versatile building block in organic synthesis. nih.gov A significant future direction is to expand its application in the construction of more complex, high-value molecules, such as natural products and pharmaceutically active compounds. nih.gov

Complexity-generating transformations that build multiple rings and stereocenters in a single sequence are highly desirable. nih.gov Research in this area will likely explore using this compound as a key component in:

Cascade Reactions: Designing multi-step reaction sequences that occur in a single pot, where the product of one reaction becomes the substrate for the next. This can rapidly build molecular complexity from a simple starting material like this compound. nih.gov

Domino and Annulation Reactions: Using the dual reactivity of the double bond and the ketone to build new rings onto the this compound framework.

Synthesis of Heterocycles: Employing this compound in reactions that incorporate nitrogen, oxygen, or sulfur atoms to form heterocyclic rings, which are common structural motifs in pharmaceuticals.

The goal is to leverage the reactivity of this compound to move beyond its traditional applications and establish it as a valuable starting material for creating novel and structurally diverse molecular architectures. nih.gov

Q & A

Q. What are the established synthetic routes for 4-HEXEN-3-ONE, and what factors influence route selection?

The primary synthetic methods include oxidation of 2-hexen-4-ol and condensation of crotonyl chloride with triethylaluminum . Route selection depends on stereochemical requirements (e.g., cis vs. trans isomer control), yield optimization (≥90% for trans-isomer), and safety considerations (e.g., handling reactive reagents like triethylaluminum). Researchers must validate purity using GC-MS and report isomer ratios explicitly .

Q. What spectroscopic methods are most effective for characterizing this compound, and how should data interpretation be approached?

Key techniques include:

- NMR : Confirm structural assignments via and shifts, focusing on carbonyl (δ ~210 ppm) and alkene protons (δ 5.0–5.5 ppm) .

- IR : Identify carbonyl stretching (~1700 cm) and alkene C-H bending (~980 cm) .

- GC-MS : Quantify purity and isomer distribution . Data should be cross-referenced with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

- Boiling point : 135–137°C (dictates distillation conditions) .

- Density : 0.858 g/mL at 25°C (informs solvent compatibility) .

- Refractive index : (used for quality control) . These parameters guide reaction setup (e.g., reflux temperature) and storage conditions (e.g., inert atmosphere to prevent oxidation) .

Q. What are common challenges in handling and storing this compound, and how can they be mitigated?

Challenges include volatility (risk of evaporation), air sensitivity (degradation via oxidation), and isomer interconversion. Mitigation strategies:

- Store under nitrogen at –20°C in amber glass .

- Use stabilizers (e.g., BHT) for long-term storage .

- Monitor purity via periodic GC-MS analysis .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound isomers, and what analytical parameters require optimization?

Use chiral stationary phases (e.g., β-cyclodextrin) in HPLC or GC. Critical parameters:

Q. What computational chemistry approaches are suitable for studying this compound's reactivity, and how do they compare to experimental data?

- DFT calculations : Predict reaction pathways (e.g., keto-enol tautomerization) and transition states .

- Molecular dynamics : Simulate solvent effects on stability . Compare computational results with experimental kinetic data (e.g., Arrhenius plots for decomposition rates) and adjust force fields to minimize deviations >5% .

Q. How does this compound's stability vary under different conditions, and what decomposition products should be monitored?

Stability assays should test:

Q. What strategies exist for resolving contradictions in published data on this compound's biological activity or reaction mechanisms?

- Meta-analysis : Aggregate data from multiple studies and apply statistical tests (e.g., Cochran’s Q) to identify outliers .

- Controlled replication : Repeat disputed experiments under standardized conditions (e.g., pH 7.0, 25°C) and compare results using Bland-Altman plots . Highlight methodological discrepancies (e.g., impurity profiles, isomer ratios) as potential error sources .

Methodological Guidance

- Data Presentation : Include processed data (e.g., NMR integrals, chromatograms) in the main text and raw data in appendices .

- Reproducibility : Document experimental protocols with step-by-step reagent quantities, temperatures, and instrumentation settings .

- Ethical Reporting : Disclose isomer ratios, purity thresholds, and any modifications to published methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.